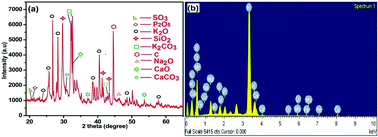Utilization of biowaste-derived catalysts for biodiesel production: process optimization using response surface methodology and particle swarm optimization method†
Energy Advances Pub Date: 2022-04-04 DOI: 10.1039/D2YA00011C
Abstract
In this experimental and optimization study, banana (Musa acuminata) flower petal ash has been considered as an effective catalyst in the room temperature (28 °C) assisted transesterification to produce biodiesel from waste cooking oil. The transformation of Musa acuminata flower petals to ash catalyst has been performed by a simple conventional open-air burning process. Three important parameters (catalyst concentration, methanol/oil (M/O) molar ratio and time) that play a significant role in the conversion of waste cooking oil to waste cooking oil methyl ester (biodiesel) were investigated. In order to maximize the conversion rate these key transesterification parameters were optimized using central composite rotatable design of response surface methodology. A metaheuristic algorithm popularly known as particle swarm algorithm has been used to observe a clear picture of the global optimum points scattered around the search domain. Particle swarm optimization has also been used to validate the results obtained from central composite rotatable design. The chemical composition and morphology of the ash catalyst have been investigated using several analytical techniques. It was observed that the catalyst remained active until the 4th reaction cycle. The catalyst's reusability, renewability and robust activity in the reaction make it efficient, economic, green and industrially applicable.


Recommended Literature
- [1] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [2] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [3] Pyridine imines as ligands in luminescent iridium complexes†
- [4] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [5] Back matter
- [6] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [7] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [8] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [9] High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone
- [10] European Analytical Column 17

Journal Name:Energy Advances
Research Products
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 101713-87-5









